molecular formula C20H20ClN3O4S B12162434 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12162434
M. Wt: 433.9 g/mol
InChI Key: GWKSURUWAQGJAD-UHFFFAOYSA-N
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Description

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, a thiadiazole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent on the chromen ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer progression.

    Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide stands out due to its combination of a chromen ring, a thiadiazole moiety, and an acetamide linkage, which imparts unique chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C20H20ClN3O4S

Molecular Weight

433.9 g/mol

IUPAC Name

2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxy-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C20H20ClN3O4S/c1-2-4-12-7-18(26)28-15-9-16(14(21)8-13(12)15)27-10-17(25)22-20-24-23-19(29-20)11-5-3-6-11/h7-9,11H,2-6,10H2,1H3,(H,22,24,25)

InChI Key

GWKSURUWAQGJAD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=NN=C(S3)C4CCC4

Origin of Product

United States

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